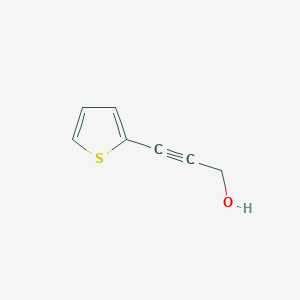

3-thiophen-2-yl-prop-2-yn-1-ol

Description

Significance of Heteroatom-Containing Propargylic Alcohols in Chemical Research

Propargylic alcohols, which feature both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), are recognized as versatile and fundamental building blocks in organic synthesis. researchgate.net Their bifunctional nature allows them to participate in a wide array of chemical transformations, including cyclizations, substitutions, and addition reactions. researchgate.net The hydroxyl group can be involved in typical alcohol reactions, while the alkyne can undergo additions and rearrangements. rsc.org

A key aspect of their reactivity is the ability to act as precursors to highly reactive intermediates like propargylic or allenic carbocations. sci-hub.seresearchgate.net This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds, which is crucial for constructing complex molecular frameworks. sci-hub.se The introduction of a heteroatom, as seen in 3-thiophen-2-yl-prop-2-yn-1-ol, further enhances the utility of these molecules. Heteroatoms like sulfur in the thiophene (B33073) ring can influence the electronic properties of the molecule, modulate its reactivity, and provide additional sites for chemical modification. researchgate.net This makes heteroatom-containing propargylic alcohols particularly valuable in the synthesis of diverse heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. researchgate.netacs.org

The Thiophene Moiety in Advanced Organic Building Blocks

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in both medicinal chemistry and materials science. nih.gov It is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without losing its desired activity. researchgate.net This has led to the incorporation of thiophene in numerous FDA-approved drugs. nih.gov

In the context of advanced organic building blocks, thiophene's π-electron-excessive nature makes it susceptible to electrophilic substitution, facilitating its derivatization. researchgate.net This property, combined with its ability to form stable, conjugated systems, makes it a cornerstone for the development of organic electronic materials. Thiophene-based units are integral to the design of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govnih.gov Synthetically, the ability to selectively functionalize the thiophene ring, for instance, through metalation or cross-coupling reactions, allows for the precise construction of complex, multi-component molecular architectures. consensus.app

Overview of Research Trajectories for 3-Thiophen-2-yl-prop-2-yn-1-ol

Research on 3-thiophen-2-yl-prop-2-yn-1-ol leverages the combined functionalities of the propargyl alcohol and the thiophene ring. A primary focus of its application is as a versatile intermediate in organic synthesis. Its structure is a precursor for creating more elaborate heterocyclic systems.

One common synthetic route to 3-thiophen-2-yl-prop-2-yn-1-ol involves the palladium-catalyzed Sonogashira coupling of a protected propargyl alcohol with 2-halothiophenes, such as 2-iodothiophene (B115884). The reactivity of its alkyne and alcohol groups allows it to participate in a variety of subsequent transformations. For instance, the terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, or participate in further cross-coupling reactions. The alcohol moiety can be oxidized or used in substitution reactions.

Beyond its role as a synthetic intermediate, 3-thiophen-2-yl-prop-2-yn-1-ol and its derivatives are being explored for applications in materials science, particularly in the development of organic semiconductors and optoelectronic materials. The combination of the electron-rich thiophene ring and the rigid alkyne linker is a desirable feature for creating conjugated materials with specific electronic properties.

Properties

IUPAC Name |

3-thiophen-2-ylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYGRAAJWLKOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310620 | |

| Record name | 3-(2-Thienyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-13-4 | |

| Record name | 3-(2-Thienyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thiophen 2 Yl Prop 2 Yn 1 Ol and Its Analogs

Established Synthetic Pathways for Thiophen-2-yl-substituted Propargylic Alcohols

The construction of thiophen-2-yl-substituted propargylic alcohols is predominantly achieved through two well-established and reliable synthetic routes: the Sonogashira cross-coupling reaction and the alkynylation of heteroatomic aldehydes.

The Sonogashira coupling reaction is a cornerstone in the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. sbq.org.brmdpi.com This palladium-catalyzed reaction has been extensively utilized for the synthesis of arylalkynes and conjugated enynes. gelest.combeilstein-journals.org For the synthesis of 3-thiophen-2-yl-prop-2-yn-1-ol, this typically involves coupling a halogenated thiophene (B33073), such as 2-iodothiophene (B115884), with propargyl alcohol. sbq.org.br The reaction is co-catalyzed by a copper(I) salt and conducted in the presence of a base, like triethylamine (B128534), which also serves as the solvent. sbq.org.brmdpi.com This method's versatility and tolerance for various functional groups make it a preferred pathway. beilstein-journals.org

Another fundamental approach is the alkynylation of aldehydes, a key reaction in modern organic synthesis. researchgate.net In this method, thiophene-2-carboxaldehyde is reacted with an acetylenic compound, such as phenylacetylene (B144264) or acetylene (B1199291) itself, in the presence of a catalyst. researchgate.netcyberleninka.rucyberleninka.ru This process allows for the direct addition of an alkyne group to the carbonyl carbon, forming the desired propargylic alcohol structure. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity. researchgate.net

| Reactants | Catalyst System | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodothiophene, Propargyl alcohol | Pd(0)/Cu(I) | Triethylamine | Room Temperature, 4h | Good | sbq.org.br |

| Iodoarenes, Propargyl alcohol | PdCl₂(PPh₃)₂ | [TBP][4EtOV] (Ionic Liquid) | 55 °C, 3h | 78-80% | beilstein-journals.orgnih.gov |

| 2-Iodothiophene, Propargyl alcohol | Palladium catalyst | Not specified | Microwave, 120 °C | Not specified |

Development of Novel Synthetic Approaches and Optimized Reaction Conditions

Ongoing research focuses on refining synthetic routes to improve yields, selectivity, and reaction efficiency. This includes the exploration of novel catalysts and the optimization of reaction parameters.

Significant efforts have been made to optimize the conditions for established reactions. For palladium-catalyzed couplings, it has been found that yields can be improved at 60°C with a 5 mol% palladium loading. Furthermore, ensuring a degassed, oxygen-free atmosphere is critical to prevent catalyst poisoning, which can reduce yields by approximately 30%. Microwave-assisted synthesis has also emerged as a technique to accelerate these reactions, with temperatures around 120°C being utilized.

Beyond palladium, other catalytic systems have been investigated for the alkynylation of thiophene-2-carboxaldehyde. Systems such as Indium(III) bromide with triethylamine in diethyl ether (InBr₃/Et₃N/Et₂O) and a ProPhenol/dimethylzinc system in tetrahydrofuran (B95107) (ProPhenol/Me₂Zn/THF) have been successfully employed. cyberleninka.rucyberleninka.ru Gold catalysts have also shown promise in activating alkynes for various transformations, including the Meyer-Schuster rearrangement of propargylic alcohols to enones, which represents an alternative reaction pathway for these substrates. ucl.ac.uk

| Catalytic System | Aldehyde Substrate | Alkyne Substrate | Yield Range | Reference |

|---|---|---|---|---|

| InBr₃/Et₃N/Et₂O | Thiophene-2-carbaldehyde, among others | Acetylene, Phenylacetylene | 51-84% | cyberleninka.ru |

| ProPhenol/Me₂Zn/THF | Thiophene-2-carbaldehyde, among others | Phenylacetylene | High | researchgate.netcyberleninka.ru |

| Me₂Zn/Ti(O'Pr)₄/BaF₂/Toluene | Aldehydes and Ketones | Not specified | up to 98% | cyberleninka.ru |

Green Chemistry Principles in the Synthesis of 3-Thiophen-2-yl-prop-2-yn-1-ol

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. The goal is to develop more environmentally benign processes by reducing waste, avoiding hazardous substances, and using renewable resources.

A key area of progress is the replacement of conventional volatile organic solvents with greener alternatives. Ionic liquids (ILs) have emerged as promising media for Sonogashira coupling reactions. beilstein-journals.orgmdpi.com Specifically, γ-valerolactone-based ionic liquids, such as tetrabutylphosphonium (B1682233) 4-ethoxyvalerate ([TBP][4EtOV]), have been successfully used as the solvent, ligand, and base in the palladium-catalyzed coupling of aryl iodides with propargyl alcohol. beilstein-journals.orgnih.gov This approach eliminates the need for volatile organic solvents and auxiliary bases, and the catalytic system can often be recycled and reused. mdpi.com Glycerin has also been explored as a green solvent for the synthesis of related thiophene-containing chalcones. scielo.br

In addition to alternative solvents, metal-free synthetic approaches are gaining traction. nih.gov For instance, the Gewald reaction, a multicomponent reaction, can be performed under solvent-free conditions using high-speed ball milling to produce substituted 2-amino thiophenes. nih.gov While not a direct synthesis of the target alcohol, these methods showcase the trend towards reducing metal catalyst usage, which often involves costly and toxic heavy metals. nih.gov The heterocyclodehydration of 1-mercapto-3-yn-2-ols to form thiophenes has also been achieved with high yields in ionic liquids like [BMIM]BF₄, which provides a reusable reaction medium. mdpi.commdpi.com These advancements highlight a commitment to developing more sustainable and efficient synthetic protocols in organic chemistry.

Chemical Reactivity and Mechanistic Investigations of 3 Thiophen 2 Yl Prop 2 Yn 1 Ol

Electrophilic Activation and Nucleophilic Addition Reactions of the Alkyne Moiety

The carbon-carbon triple bond in 3-thiophen-2-yl-prop-2-yn-1-ol is a site of rich chemical reactivity, susceptible to electrophilic activation which primes it for subsequent nucleophilic attack. Transition metal complexes, particularly those of gold, are highly effective catalysts for this process. Gold(I) complexes are exceptional in their ability to activate alkynes under mild, homogeneous conditions. nih.gov This high π-acidity, coupled with low oxophilicity, allows gold catalysts to selectively activate the alkyne even in the presence of the hydroxyl group. nih.gov

The generally accepted mechanism involves the coordination of a cationic gold(I) species to the alkyne, forming a η²-[AuL]⁺-activated intermediate. This activation renders the alkyne highly electrophilic, facilitating the Markovnikov-type addition of a nucleophile to form a trans-alkenyl-gold complex. nih.gov A wide array of nucleophiles can participate in this reaction, including alcohols, thiols, electron-rich aromatic compounds, and 1,3-dicarbonyl derivatives. researchgate.net

Ruthenium complexes can also catalyze cascade conversions through the activation of the alkyne unit, proceeding via intermediates such as vinylidene or allenylidene species. d-nb.info Furthermore, Lewis acids like Sc(OTf)₃ are known to activate propargyl alcohols, enabling nucleophilic attacks. Gold(III) catalysts have also been shown to be effective in promoting direct nucleophilic substitution of propargylic alcohols under very mild conditions. researchgate.net

A key reaction is the gold-catalyzed hydroamination with anilines, which can proceed with complete regioselectivity to yield 3-hydroxyimines. ucl.ac.uk This transformation underscores the precise control achievable with gold catalysis in activating the alkyne for C-N bond formation.

Transformations Involving the Hydroxyl Group

The primary hydroxyl group of 3-thiophen-2-yl-prop-2-yn-1-ol is a versatile functional handle that can be directly transformed or can participate in reactions by directing or influencing reactivity at adjacent sites.

Standard transformations of the hydroxyl group include oxidation and esterification. For instance, oxidation with pyridinium (B92312) chlorochromate (PCC) can convert the primary alcohol into the corresponding α,β-unsaturated aldehyde, 3-thiophen-2-yl-propynal.

More intricate is the role of the hydroxyl group in metal-catalyzed reactions. The oxygen atom can act as an internal nucleophile or as a coordinating site for the metal catalyst. In reactions catalyzed by ruthenium and osmium, the process can be initiated by the formation of a hydroxyl-coordinated metal vinyl compound. This coordination is a critical step preceding further transformations like C-H activation of the thiophene (B33073) ring. The hydroxyl group can also be eliminated, often following alkyne activation, to generate highly reactive allene (B1206475) or allenyl-carbocation intermediates, which is the key step in the Meyer-Schuster rearrangement. researchgate.netacs.orgacs.org This rearrangement pathway can be accessed under gold catalysis, and by carefully controlling reaction conditions, can be part of a cascade leading to 3-aminoketones instead of the simple hydroamination product. ucl.ac.uk

Reactivity of the Thiophene Ring in Cross-Coupling and Functionalization Reactions

While the thiophene ring in 3-thiophen-2-yl-prop-2-yn-1-ol is generally stable, its C-H bonds can be activated under specific catalytic conditions. A notable example is the intramolecular C–H activation observed upon reaction with ruthenium and osmium complexes. Treatment of 1-(thiophen-2-yl)prop-2-yn-1-ol with RuCl₂(PPh₃)₃ or OsCl₂(PPh₃)₃, followed by acid, leads to the formation of fused ruthenabenzothiophene and osmabenzothiophene structures. The mechanism involves the C(sp²)-H activation of the thiophene ring by the metal center, demonstrating that the aryl moiety can be directly involved in organometallic cyclizations.

The thiophene ring is also central to the synthesis of the parent molecule, often being installed via Sonogashira cross-coupling between a protected propargyl alcohol and an activated thiophene, such as 2-iodothiophene (B115884). Conversely, the intact 3-thiophen-2-yl-prop-2-yn-1-ol molecule can be a substrate for further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming C-C bonds on thiophene rings. This would typically involve pre-functionalizing the thiophene ring of the alcohol, for example at the 5-position, with a halide to enable coupling with a boronic acid.

Furthermore, electrophilic cyclization reactions demonstrate the nucleophilic character of the thiophene ring's precursor. For instance, iodine-mediated one-pot iodocyclization/alkylation of related 2-alkynylthioanisoles can produce highly substituted 3-iodobenzo[b]thiophenes, highlighting the utility of the alkyne in driving the annulation. nih.gov

Cascade and Multicomponent Reactions Utilizing 3-Thiophen-2-yl-prop-2-yn-1-ol

The unique arrangement of functional groups in 3-thiophen-2-yl-prop-2-yn-1-ol makes it an ideal substrate for cascade and multicomponent reactions, where multiple bonds are formed in a single operation, rapidly building molecular complexity. sioc-journal.cn

Annulation Reactions with Tertiary Anilines

Propargylic alcohols are known to react with anilines under metal catalysis to produce substituted quinolines. researchgate.netorganic-chemistry.orgacs.org In these transformations, the propargylic alcohol often serves as a three-carbon synthon. Gold catalysis is particularly effective in mediating these annulations. A proposed mechanism involves the gold-catalyzed isomerization of the alkyne into a reactive allene intermediate. acs.org A rationally designed gold(I) complex bearing a biphenyl-2-ylphosphine ligand with a basic amino group can facilitate the deprotonation of a propargylic C-H bond by a weak tertiary aniline (B41778) base. acs.org This "soft deprotonation" generates a dienylgold complex that can undergo cyclization and aromatization to furnish the quinoline (B57606) scaffold. While this specific reaction has been demonstrated for various propargyl alcohols, the presence of the electron-rich thiophene ring in 3-thiophen-2-yl-prop-2-yn-1-ol makes it a suitable candidate for such transformations, likely leading to the formation of thiophene-substituted quinolines.

Cyclization Reactions with Alk-4-ynals and Amines

The construction of nitrogen-containing heterocycles can be efficiently achieved through cascade reactions involving propargylic alcohols and amines. nih.govnih.gov The reaction of 3-thiophen-2-yl-prop-2-yn-1-ol with alk-4-ynals and amines represents a multicomponent approach to complex heterocyclic systems. While a specific documented example of this exact combination is not prominent, the principles of related cascade reactions are well-established. For instance, TMSOTf can catalyze a hydroalkoxylation–Prins cyclization cascade of enynols to form oxa-bicyclic systems. ipb.pt Similarly, gold(I) can catalyze the tandem direct amination/cycloisomerization of (Z)-2-en-4-yn-1-ols with an external amine to produce substituted pyrroles. nih.gov In a hypothetical reaction between 3-thiophen-2-yl-prop-2-yn-1-ol, an alk-4-ynal, and an amine, one could envision an initial reaction between the propargyl alcohol and the amine to form a propargylamine (B41283), which could then engage in a subsequent cyclization with the alk-4-ynal, potentially leading to complex pyridine (B92270) or azepine derivatives.

Photoredox-Catalyzed Divergent Cyclizations

Visible-light photoredox catalysis offers a powerful and sustainable method for initiating reactions via single-electron transfer (SET) pathways, generating radical intermediates under mild conditions. scispace.com Propargylic alcohols are excellent substrates for such transformations, which can lead to divergent reaction outcomes depending on the catalytic system and reaction partners. nih.govresearchgate.net For example, photoredox catalysis can enable the propargylation of aldehydes or the cyclization of alkene-substituted substrates. nih.govacs.org

The divergent nature of these reactions often stems from the choice of photocatalyst and whether the reaction proceeds via an energy transfer or electron transfer mechanism. bohrium.com A photoredox-catalyzed reaction of 3-thiophen-2-yl-prop-2-yn-1-ol could proceed via oxidation to form a radical cation or reduction to a radical anion, which could then undergo various intramolecular or intermolecular cyclizations. For example, a photoredox-catalyzed cascade addition/cyclization of N-propargyl aromatic amines has been used to access functionalized quinolines. researchgate.net This suggests that 3-thiophen-2-yl-prop-2-yn-1-ol could be used to generate radical species that add to other unsaturated systems, followed by cyclization to afford a variety of heterocyclic structures, with the specific outcome being tunable by the reaction conditions.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms of 3-Thiophen-2-yl-prop-2-yn-1-ol

Computational chemistry has emerged as an indispensable tool for unraveling the intricate reaction mechanisms of complex organic molecules. In the context of 3-thiophen-2-yl-prop-2-yn-1-ol, theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into its reactivity, the stability of intermediates, and the energy profiles of various reaction pathways. These computational approaches allow for the investigation of mechanistic details that are often difficult to probe through experimental means alone.

Key areas where computational chemistry has been applied to understand the reactivity of propargyl alcohols, including thiophene-substituted analogues, involve the study of metal-catalyzed transformations, cyclization reactions, and substitution reactions. These theoretical investigations typically focus on calculating the geometries of reactants, transition states, and products, as well as their corresponding energies to map out the potential energy surface of a reaction.

Elucidation of Reaction Pathways through Transition State Analysis

A fundamental aspect of computational mechanistic studies is the identification and characterization of transition states. For reactions involving 3-thiophen-2-yl-prop-2-yn-1-ol, such as metal-catalyzed cyclizations or additions to the alkyne, DFT calculations can predict the structures of the fleeting transition states that connect reactants to products. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.

For instance, in the ruthenium-catalyzed intramolecular C-H activation of thiophenes, computational studies on similar propargylic systems have been instrumental. xmu.edu.cnxmu.edu.cn They have helped to elucidate the step-wise process involving coordination of the alkyne to the metal center, followed by intramolecular cyclization. While specific data for 3-thiophen-2-yl-prop-2-yn-1-ol is not extensively published, we can extrapolate from studies on analogous systems. A hypothetical reaction coordinate for a ruthenium-catalyzed cyclization is presented in Table 1.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 3-Thiophen-2-yl-prop-2-yn-1-ol + Ru-catalyst | 0.0 |

| Intermediate 1 | π-Alkyne Complex | -5.2 |

| Transition State 1 | Intramolecular Cyclization | +18.5 |

| Intermediate 2 | Cyclized Intermediate | -12.7 |

| Transition State 2 | Proton Transfer/Rearomatization | +8.3 |

| Products | Cyclized Product + Ru-catalyst | -25.0 |

Influence of the Thiophene Ring on Reactivity

The electronic properties of the thiophene ring play a crucial role in the reactivity of 3-thiophen-2-yl-prop-2-yn-1-ol. Computational studies can quantify this influence by analyzing the charge distribution and molecular orbitals of the molecule. The electron-rich nature of the thiophene ring can affect the acidity of the propargylic proton and the nucleophilicity of the alkyne. DFT calculations, such as Natural Bond Orbital (NBO) analysis, can provide insights into these electronic effects.

In reactions like electrophilic additions to the alkyne, the thiophene ring can stabilize a developing positive charge in the transition state, thereby accelerating the reaction. The calculated energies for different regioisomeric transition states can predict the outcome of such reactions. Table 2 provides a representative comparison of activation energies for electrophilic addition to 3-phenyl-prop-2-yn-1-ol versus 3-thiophen-2-yl-prop-2-yn-1-ol, illustrating the potential electronic effect of the thiophene moiety.

| Substrate | Electrophile | Regioisomeric Transition State | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| 3-Phenyl-prop-2-yn-1-ol | H+ | α-addition | 22.1 |

| 3-Phenyl-prop-2-yn-1-ol | H+ | β-addition | 19.8 |

| 3-Thiophen-2-yl-prop-2-yn-1-ol | H+ | α-addition | 21.5 |

| 3-Thiophen-2-yl-prop-2-yn-1-ol | H+ | β-addition | 18.9 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of similar systems.

Modeling Reaction Dynamics and Selectivity

Beyond static calculations of minima and transition states, computational chemistry can also be used to model the dynamic aspects of reactions. Molecular dynamics (MD) simulations, while computationally intensive, can provide a more complete picture of the reaction landscape. For complex reactions with multiple potential pathways, computational analysis can be key to understanding and predicting selectivity (chemo-, regio-, and stereoselectivity).

For example, in the context of propargylic substitution reactions, DFT studies have been used to rationalize the enantioselectivity observed in the presence of chiral catalysts. acs.org By modeling the transition states for the attack of a nucleophile from different faces of the molecule, the origins of stereochemical control can be understood. The relative energies of these diastereomeric transition states correlate with the observed enantiomeric excess of the product.

Catalytic Transformations Involving 3 Thiophen 2 Yl Prop 2 Yn 1 Ol

Transition Metal-Catalyzed Alkyne Functionalization

The presence of the terminal alkyne and the propargylic hydroxyl group makes 3-thiophen-2-yl-prop-2-yn-1-ol an ideal candidate for functionalization reactions catalyzed by transition metals. These catalysts activate the triple bond, facilitating intramolecular and intermolecular reactions to construct valuable heterocyclic and carbocyclic frameworks.

Palladium-Catalyzed Carboesterification and Related Reactions

Palladium catalysts are highly effective in promoting the carbonylation of propargyl alcohols to form butenolides (furan-2(5H)-ones), which are core structures in many natural products and bioactive compounds. rsc.orgnih.gov This transformation typically involves the insertion of carbon monoxide and subsequent lactonization.

In a notable example, a palladium-catalyzed double-carbonylative cyclization of propargyl alcohols with aryl triflates was developed to produce 4-aroyl-furan-2(5H)-ones. sci-hub.se The reaction scope was demonstrated to include a propargyl alcohol bearing a thiophene (B33073) moiety, which afforded the corresponding butenolide product in a high yield of 78%. sci-hub.se This process utilizes Cr(CO)₆ as a solid CO source and is believed to proceed through the formation of an acyl-palladium(II) species, which then undergoes addition to the propargyl alcohol, followed by a second CO insertion and reductive elimination to yield the final product. sci-hub.se

Alternative methods for butenolide synthesis from propargyl alcohols include using benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate. rsc.orgresearchgate.net These reactions provide a facile and direct route to substituted butenolides under relatively mild conditions. rsc.org The general applicability of these methods suggests that 3-thiophen-2-yl-prop-2-yn-1-ol is a viable substrate for these palladium-catalyzed carbo-lactonization reactions.

Table 1: Palladium-Catalyzed Double Carbonylation of a Thiophene-Containing Propargyl Alcohol

| Catalyst System | CO Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / dppf | Cr(CO)₆ | Dioxane | 120 | 78 | sci-hub.se |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Cobalt-Catalyzed Diels-Alder Reactions

While specific examples of cobalt-catalyzed Diels-Alder reactions with 3-thiophen-2-yl-prop-2-yn-1-ol are not prominently documented, the broader class of cobalt-catalyzed [2+2+2] cycloadditions of alkynes represents a powerful and analogous method for the synthesis of substituted aromatic rings. jku.atresearchgate.net These reactions are atom-economical and provide access to complex carbocycles from simple unsaturated precursors. researchgate.net

The mechanism of cobalt-catalyzed cycloadditions often involves the formation of a cobaltacyclopentadiene intermediate, which can then react with a third unsaturated partner. The chemoselectivity of these reactions, for instance between an Alder-ene pathway and a [2+2] cycloaddition, can be finely tuned by the choice of ligand on the cobalt catalyst. organic-chemistry.org Specifically, the bite angle of bidentate phosphine (B1218219) ligands (e.g., dppe vs. dppp) and the electronic nature of the alkyne substituents play a critical role in directing the reaction outcome. organic-chemistry.org Functional groups at the propargylic position, such as the hydroxyl group in 3-thiophen-2-yl-prop-2-yn-1-ol, are known to influence this selectivity, often favoring Alder-ene type products. organic-chemistry.org This suggests that 3-thiophen-2-yl-prop-2-yn-1-ol is a promising substrate for selective cobalt-catalyzed transformations, with the potential to participate in cycloaddition cascades to form complex polycyclic systems.

Gold and Silver-Catalyzed Transformations

Gold and silver catalysts, known for their strong π-acidity (alkynophilicity), are particularly effective in activating the triple bond of propargyl alcohols towards nucleophilic attack. wikipedia.orgacs.org This has led to the development of a wide range of transformations, including cyclizations and rearrangements.

A significant application is the gold-catalyzed cycloisomerization of but-2-yn-1-ols to form 2,3-dihydrofurans. In a study utilizing a bifunctional biphenyl-2-ylphosphine gold catalyst, 3-thiophen-2-yl-prop-2-yn-1-ol was successfully converted into its corresponding 2,3-dihydrofuran (B140613) derivative in good yield. acs.org This reaction demonstrates the utility of gold catalysis for the direct synthesis of oxygen-containing heterocycles from this substrate. acs.org

Table 2: Gold-Catalyzed Cycloisomerization of 3-Thiophen-2-yl-prop-2-yn-1-ol

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Au(JohnPhos)]NTf₂ | DCE | 60 | 0.5 | 71 | acs.org |

JohnPhos = (2-Biphenyl)di-tert-butylphosphine; DCE = 1,2-Dichloroethane

Furthermore, propargyl alcohols are classic substrates for the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. wikipedia.org While traditionally catalyzed by strong Brønsted acids, milder and more selective conditions can be achieved using silver(I) catalysts. wikipedia.orgrsc.orgresearchgate.net The silver(I) ion activates the alkyne, facilitating the 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the final enone or enal product. wikipedia.orgresearchgate.net This silver-catalyzed pathway offers a valuable alternative to acid-mediated methods, particularly for sensitive substrates. rsc.org

Brønsted and Lewis Acid Catalysis in Reactions of 3-Thiophen-2-yl-prop-2-yn-1-ol

Both Brønsted and Lewis acids are effective catalysts for the transformation of propargyl alcohols, primarily by promoting nucleophilic substitution or rearrangement reactions. nih.gov These catalysts activate the hydroxyl group, facilitating its departure as a water molecule and generating a reactive allenyl carbocation intermediate. nih.govsci-hub.se

Lewis acids such as scandium triflate (Sc(OTf)₃), indium chloride (InCl₃), and boron trifluoride etherate (BF₃·Et₂O) are widely used. nih.govcore.ac.uk They can catalyze the Meyer-Schuster rearrangement under mild conditions. core.ac.uk They are also employed in propargylation reactions where the activated propargyl alcohol reacts with a nucleophile. For instance, BF₃·Et₂O has been used to catalyze the synthesis of quinoline (B57606) derivatives from propargyl alcohols and anilines, proceeding through an intramolecular Friedel-Crafts alkylation onto an in situ generated allenyl cation. nih.gov A constitutional isomer of the title compound, 3-(thiophen-3-yl)prop-2-yn-1-ol, has been shown to undergo Lewis acid-catalyzed allylic alkylation. ntu.edu.sg

Simple Brønsted acids, such as p-toluenesulfonic acid (PTSA) and triflic acid, also promote these transformations efficiently. acs.orgresearchgate.net PTSA has been shown to catalyze the direct substitution of the hydroxyl group in propargylic alcohols with 1,3-dicarbonyl compounds, providing a one-pot synthesis of highly substituted furans. researchgate.net This dehydrative coupling is atom-economical, with water as the only byproduct. researchgate.net Given the established reactivity of propargyl alcohols under these conditions, 3-thiophen-2-yl-prop-2-yn-1-ol is an expectedly suitable substrate for such acid-catalyzed C-C and C-heteroatom bond-forming reactions.

Organocatalytic Applications

The field of asymmetric organocatalysis offers powerful tools for the enantioselective synthesis of chiral molecules. While applications using 3-thiophen-2-yl-prop-2-yn-1-ol as a substrate are an emerging area, related systems demonstrate significant potential.

A noteworthy example is the ruthenium-catalyzed enantioselective intramolecular propargylation of thiophenes. acs.org In this reaction, a propargylic alcohol tethered to a thiophene ring undergoes cyclization to afford a chiral propargylated thiophene with high enantioselectivity (up to 97% ee). acs.org The reaction is proposed to proceed through a chiral ruthenium-allenylidene intermediate. While metal-based, the quest for enantioselectivity often involves chiral organic ligands, blurring the lines with organocatalysis. A related cooperative catalytic system using a diruthenium complex with a chiral phosphoramide (B1221513) organocatalyst has been used for the enantioselective propargylic alkylation of propargylic alcohols. nih.gov

These results highlight a clear strategy for achieving enantiocontrol in reactions of 3-thiophen-2-yl-prop-2-yn-1-ol. The development of purely organocatalytic methods, for instance, using chiral Brønsted acids or amines to facilitate Michael additions or other asymmetric transformations, remains a promising avenue for future research. chemrxiv.orgbeilstein-journals.org

Ligand Design and Catalyst Optimization for Selective Transformations

The selective transformation of a multifunctional substrate like 3-thiophen-2-yl-prop-2-yn-1-ol into a single desired product is a significant challenge that hinges on catalyst design and optimization. The choice of metal and, crucially, the ligands coordinated to it can dictate the reaction pathway and its regio-, chemo-, and enantioselectivity. nih.gov

In palladium-catalyzed reactions, ligand properties such as bite angle, steric bulk, and electronic character are paramount. For instance, in the synthesis of butenolides via carbonylation, phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often employed to stabilize the palladium center and promote the catalytic cycle. sci-hub.se For other transformations, electronically asymmetric ligands like phosphine-oxazolines have been developed to achieve high enantioselectivity in conjunctive cross-coupling reactions. nih.govfrontiersin.org

This principle of ligand control is also evident in cobalt catalysis. The chemoselectivity between an Alder-ene reaction and a [2+2] cycloaddition of an alkyne can be switched by changing the bidentate phosphine ligand. organic-chemistry.org Ligands with a smaller bite angle, like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), tend to favor the Alder-ene product, whereas those with a larger bite angle, like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), favor the [2+2] cycloadduct. organic-chemistry.org

For gold-catalyzed reactions, the choice of phosphine ligand (e.g., JohnPhos, BrettPhos) can be optimized to suit specific cycloisomerization or domino reactions, influencing both reactivity and the stability of the catalytic species. acs.orgfrontiersin.org Optimizing the complete catalyst system—including the metal precursor, ligand, additives, and solvent—is essential for directing the reactivity of 3-thiophen-2-yl-prop-2-yn-1-ol towards a specific desired outcome, be it a butenolide, a dihydrofuran, or a rearranged enone. nih.govnih.gov

Derivatization and Synthesis of Advanced Molecular Architectures from 3 Thiophen 2 Yl Prop 2 Yn 1 Ol

Synthesis of Functionalized Thiophene (B33073) Derivatives

The thiophene moiety within 3-thiophen-2-yl-prop-2-yn-1-ol can be further functionalized to create a variety of substituted thiophene derivatives. Metal-catalyzed cross-coupling reactions are a primary method for this purpose. For instance, direct C-H arylation of the thiophene ring at the C5 position can be achieved using palladium catalysts, coupling the thiophene with various aryl or heteroaryl bromides. organic-chemistry.org This method is effective for thiophenes bearing both electron-donating and electron-withdrawing groups. organic-chemistry.org

Another approach involves the cyclization of substrates derived from the parent molecule. The propargyl alcohol can be transformed into a 1-mercapto-3-yn-2-ol derivative, which can then undergo palladium-catalyzed heterocyclodehydration to form a new, substituted thiophene ring fused or linked to the original one. organic-chemistry.org For example, 1-mercapto-3-yn-2-ols can be converted into the corresponding thiophenes in good to high yields using a PdI₂ catalyst with KI as an additive. organic-chemistry.org

Furthermore, iodocyclization reactions of derivatives like 1-mercapto-3-yn-2-ols can produce 3-iodothiophenes, which are themselves versatile intermediates for further functionalization via cross-coupling reactions. organic-chemistry.org These strategies highlight how the inherent reactivity of the starting alcohol and the thiophene ring can be exploited to build molecular complexity.

Table 1: Selected Methods for Thiophene Functionalization

| Method | Catalyst/Reagent | Type of Derivative | Ref |

|---|---|---|---|

| Direct C-H Arylation | Bis(alkoxo)palladium complex | 5-Aryl-3-thiophen-2-yl-prop-2-yn-1-ol | organic-chemistry.org |

| Heterocyclodehydration | PdI₂/KI | Substituted Thiophenes | organic-chemistry.org |

| Iodocyclization | I₂/NaHCO₃ | 3-Iodothiophene Derivatives | organic-chemistry.org |

Formation of Lactones and Furan (B31954) Derivatives

The alkyne and alcohol functionalities of 3-thiophen-2-yl-prop-2-yn-1-ol are key to the synthesis of oxygen-containing heterocycles such as lactones and furans.

A one-step, Lewis acid-promoted cascade annulation of alkynols like 3-thiophen-2-yl-prop-2-yn-1-ol with α-ketoesters can produce furo[2,3-b]pyran-2-one derivatives in high yields. google.com This reaction constructs a bicyclic lactone system, demonstrating a significant increase in molecular complexity from a simple acyclic precursor. One specific example is the synthesis of 6,6,7a-trimethyl-3-(thiophen-2-yl)-5,6-dihydro-4H-furo[2,3-b]pyran-2(7aH)-one. google.com

Furan derivatives can also be synthesized. The propargyl alcohol can be converted to a corresponding allenol, which can then undergo palladium-catalyzed reactions with aryl iodides and alcohols to form tetra-substituted furan derivatives. rsc.org This process allows for the incorporation of various substituents onto the newly formed furan ring. For example, a di(thiophen-2-yl)furan derivative has been prepared using this methodology, showcasing the ability to link multiple heterocyclic units. rsc.org

Table 2: Synthesis of Lactones and Furans

| Target Heterocycle | Method | Reagents | Product Example | Ref |

|---|---|---|---|---|

| Furo[2,3-b]pyran-2-one | Lewis Acid-Promoted Cascade Annulation | α-Ketoester | 6,6,7a-Trimethyl-3-(thiophen-2-yl)-5,6-dihydro-4H-furo[2,3-b]pyran-2(7aH)-one | google.com |

| Substituted Furan | Palladium-Catalyzed Cyclization of Allenols | Aryl Iodide, Alcohol | 2,5-Di(thiophen-2-yl) Furan Derivative | rsc.org |

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Tetrahydroquinolines, Piperidines)

3-Thiophen-2-yl-prop-2-yn-1-ol is an excellent starting point for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.

Pyrrolidines: The synthesis of pyrrolidine (B122466) derivatives can be achieved through several routes. For example, a multi-step synthesis can lead to complex molecules like 3-{4-[3-(1-hydroxyethyl)pyrrolidine-1-carbonyl]thiophen-2-yl}prop-2-yn-1-ol, where a functionalized pyrrolidine ring is attached to the thiophene core. molport.com General methods, such as the asymmetric 'clip-cycle' synthesis, involve activating a Cbz-protected bis-homoallylic amine (which can be derived from the parent compound) with a thioacrylate via metathesis, followed by an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidine ring. whiterose.ac.uk In another approach, new hybrid compounds featuring both pyrrolidine-2,5-dione and thiophene rings have been synthesized and evaluated for biological activity. nih.gov

Tetrahydroquinolines: The thiophene moiety can be incorporated into the tetrahydroquinoline framework. For instance, novel functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines have been designed and synthesized. rsc.org The synthesis often involves a multi-component reaction or a cascade process. Gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines is a powerful method for generating tetrahydroquinolines. organic-chemistry.org By starting with an appropriately substituted aniline (B41778) and 3-thiophen-2-yl-prop-2-yn-1-ol, one could synthesize an N-aryl propargylamine (B41283) precursor that cyclizes to a 2-substituted-4-(thiophen-2-yl)tetrahydroquinoline.

Piperidines: The direct involvement of 3-thiophen-2-yl-prop-2-yn-1-ol in the synthesis of piperidine (B6355638) derivatives has been demonstrated. A multicomponent coupling reaction (A³ coupling) between an aldehyde (e.g., benzaldehyde), a secondary amine (e.g., piperidine), and the terminal alkyne of 3-thiophen-2-yl-prop-2-yn-1-ol, catalyzed by a Cu-Ni bimetallic system, can yield propargylamine derivatives. rsc.org This directly incorporates the piperidine ring into the molecular structure, forming compounds such as 1-(3-hydroxy-1-phenyl-3-(thiophen-2-yl)prop-1-yn-1-yl)piperidine. General methods for piperidine synthesis, such as the N-heterocyclization of primary amines with diols catalyzed by an Iridium complex, could also be adapted. organic-chemistry.org

Table 3: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Method | Catalyst/Reagents | Product Class | Ref |

|---|---|---|---|---|

| Pyrrolidine | Asymmetric 'Clip-Cycle' | Hoveyda-Grubbs II, Chiral Phosphoric Acid | 2,2- and 3,3-Disubstituted Pyrrolidines | whiterose.ac.uk |

| Tetrahydroquinoline | Hydroarylation of Propargylamines | Gold Catalyst | 2-Substituted Tetrahydroquinolines | organic-chemistry.org |

| Piperidine | A³ Multicomponent Coupling | Cu-Ni Bimetallic Catalyst, Aldehyde, Amine | Propargylamines containing a piperidine moiety | rsc.org |

Preparation of Complex Polycyclic Systems

The strategic use of 3-thiophen-2-yl-prop-2-yn-1-ol and its derivatives allows for the assembly of intricate polycyclic and scaffold-diverse molecules.

One powerful method is the Petasis sequence reaction, a multicomponent reaction involving an amine, a boronic acid, and a carbonyl compound. For example, N-propargyl-thiophenemethylamine (a derivative of the title compound) can react with an allyl-dioxolanol and a boronic acid (like furan-3-boronic acid) to produce complex polycyclic amino alcohols in high yield. acs.orgnih.gov This demonstrates the construction of a molecule containing thiophene, furan, and a newly formed complex amine backbone in a single synthetic operation. acs.orgnih.gov

The synthesis of fused heterocyclic systems is another important application. Thieno[3,2-b]thiophene derivatives, which consist of two fused thiophene rings, can be prepared through Stille or Suzuki coupling reactions starting from appropriately functionalized thiophenes. mdpi.com The initial 3-thiophen-2-yl-prop-2-yn-1-ol can be a precursor to the building blocks required for these coupling strategies. Additionally, pyrazole (B372694) derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have been synthesized, creating complex polycyclic structures with potential applications in agrochemicals. researchgate.net

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality and controlling stereochemistry are crucial aspects of modern organic synthesis, particularly for bioactive molecules. The structure of 3-thiophen-2-yl-prop-2-yn-1-ol offers multiple handles for stereoselective transformations.

A key strategy is the chemoenzymatic resolution of racemic propargyl or allylic alcohols containing the thiophene-2-yl group. Lipases are used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomerically enriched alcohol and the acylated product. metu.edu.tr These separated chiral building blocks can then be used in subsequent reactions, such as N-propargylation or modified Mitsunobu reactions, to produce chiral N-tosylated enyne derivatives while retaining the stereochemical integrity of the chiral center. metu.edu.tr

Another approach is the use of chiral catalysts or reagents to induce asymmetry. For example, the asymmetric reduction of a ketone precursor to 3-thiophen-2-yl-prop-2-yn-1-ol can provide enantiomerically enriched alcohol. The synthesis of the antidepressant duloxetine, which contains a thiophene ring, involves a dynamic kinetic resolution of a β-hydroxy nitrile, showcasing the use of a lipase (B570770) and a ruthenium catalyst to achieve high enantiomeric excess. rsc.org Furthermore, base-mediated intramolecular amination of bromoallenes, which can be derived from propargyl alcohols, allows for the stereoselective synthesis of chiral 2,3-cis-2-ethynylaziridines. nih.gov

Table 4: Approaches to Stereoselective Synthesis

| Method | Key Reagent/Catalyst | Product Type | Ref |

|---|---|---|---|

| Chemoenzymatic Resolution | Lipase (e.g., CAL-B, PS-C II) | Enantiomerically Enriched Alcohols | metu.edu.tr |

| Dynamic Kinetic Resolution | Lipase and Ruthenium Catalyst | Enantiomerically Enriched Cyano Acetates | rsc.org |

| Base-Mediated Amination | Base (e.g., KHMDS) | Chiral 2,3-cis-2-Ethynylaziridines | nih.gov |

Exploration of 3 Thiophen 2 Yl Prop 2 Yn 1 Ol in Materials Science and Polymer Chemistry

Incorporation into Polymeric Scaffolds and Architectures

The integration of 3-thiophen-2-yl-prop-2-yn-1-ol into polymeric structures leverages its reactive terminal alkyne and hydroxyl groups. These functionalities allow it to serve as a monomer or a functional building block in various polymerization reactions.

One primary method for incorporation is through metal-catalyzed cross-coupling reactions, such as the Sonogashira and Glaser-Hay couplings, which utilize the terminal alkyne. rsc.org The Sonogashira coupling, for instance, can react the alkyne of 3-thiophen-2-yl-prop-2-yn-1-ol with halogenated aromatic or vinylic compounds to form carbon-carbon bonds, extending the π-conjugated system. rsc.orgacs.org This is a widely used technique for creating one-dimensional (1D) and two-dimensional (2D) π-conjugated polymers. rsc.org The hydroxyl group can be preserved for post-polymerization modification or can be used as an initiation site for other types of polymerization, such as ring-opening polymerization of cyclic esters, leading to graft copolymers with a conjugated backbone and flexible side chains.

Another approach involves the on-surface synthesis of 2D polymers, where reactive molecules are first self-assembled on an atomically flat surface and then polymerized. rsc.org Thiophene-containing monomers are promising for this due to their synthetic versatility and efficient π-conjugation. rsc.org The alkyne group of 3-thiophen-2-yl-prop-2-yn-1-ol is particularly suited for such surface-mediated reactions, including oxidative terminal alkyne (Glaser-Hay) coupling, to form highly ordered polymeric networks. rsc.org

The use of strained cyclic alkynes, including heterocyclic variants with thiophene (B33073), has also emerged as a powerful strategy for building complex polycyclic aromatic hydrocarbon (PAH) scaffolds. nih.govchemrxiv.org This modular approach allows for the rapid construction of heteroatom-rich frameworks with potential applications in organic electronics. nih.gov

Design of Functional Materials with Thiophene-Propynol Moieties

The thiophene-propynol moiety is a versatile building block for designing functional materials with specific electronic and optical properties. The combination of the electron-rich thiophene ring and the π-conducting alkyne spacer allows for fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

In the context of organic photovoltaics (OPVs), research has shown that the inclusion of alkyne π-spacers can significantly influence device performance. researchgate.net While these spacers can enhance structural rigidity, they have also been observed to sometimes lead to blue-shifted absorption spectra and poorer charge transfer compared to analogues without the alkyne unit. researchgate.net This highlights the critical role of molecular design in balancing structural benefits with electronic function.

The design of donor-acceptor (D-A) type materials is a cornerstone of modern organic electronics. taylorfrancis.com The 3-thiophen-2-yl-prop-2-yn-1-ol unit can act as a component in such systems. The thiophene ring typically serves as an electron-donating moiety, which can be coupled with various electron-accepting units to create materials with strong intramolecular charge transfer (ICT) characteristics. mdpi.com This D-A concept is fundamental for applications ranging from organic solar cells to light-emitting diodes. taylorfrancis.com

Furthermore, the synthesis of novel bio-functional materials can be achieved by leveraging the reactivity of the thiophene nucleus and its substituents. researchgate.net The propynol (B8291554) group offers a handle for attaching various other functional groups, enabling the creation of complex molecules for a wide range of applications beyond electronics, including sensing and biomedical uses.

Photophysical Properties of Derived Materials

The photophysical properties of materials derived from 3-thiophen-2-yl-prop-2-yn-1-ol are dictated by the extended π-conjugation created by the thiophene ring and the alkyne linker. These properties are crucial for applications in optoelectronic devices.

Polymers incorporating thiophene units are known for their strong light absorption and potential for use in solar energy harvesting. rsc.org The introduction of an alkyne spacer, as in the thiophene-propynol moiety, affects the electronic structure. Studies on similar systems show that alkyne spacers can sometimes disrupt orbital interactions, leading to a blue shift in the UV-Vis absorption spectrum compared to all-thiophene systems. researchgate.net

The nature of the heteroatom in the conjugated backbone significantly influences photophysical behavior. For instance, replacing a thiophene linker with a furan (B31954) linker in some donor-acceptor polymers has been shown to result in more planar backbones and higher extinction coefficients. nsf.gov However, polymers with thiophene linkers often exhibit larger transition dipole moments. nsf.gov These findings underscore the subtle structural changes that can dramatically alter the optical and electronic properties.

In donor-acceptor polymers, the photophysics are often governed by intramolecular charge transfer (ICT). mdpi.com Upon photoexcitation, an electron moves from the donor part of the molecule to the acceptor part, leading to a large Stokes shift, where the emission wavelength is significantly red-shifted compared to the absorption wavelength. bohrium.com The efficiency of this process and the resulting emission characteristics are highly dependent on the specific donor and acceptor units, as well as the nature of the π-linker connecting them.

Below is a table summarizing typical photophysical properties observed in various thiophene-based donor-acceptor polymers, illustrating the range of characteristics that can be achieved.

| Polymer Type | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Optical Band Gap (eV) | Key Feature |

|---|---|---|---|---|

| Thieno[3,2-b]thiophene-Benzothiadiazole (D-π-A-π) | ~580-620 | ~710-750 | 1.70 - 2.00 | Shows a large Stokes shift up to 130 nm, indicative of efficient ICT. bohrium.com |

| Poly(fluorene-co-thiophene) with Ru(II) complex | ~400-450 | Not specified (focus on energy/charge transfer) | Not specified | Exhibits ultrafast energy flow (700 fs to 4.8 ps) and photoinduced charge separation. rsc.org |

| Benzodithiophene-Isoindigo (BDT-based D-A) | ~600-650 | ~750-800 | ~1.5-1.6 | Emission properties are highly sensitive to solvent polarity, indicating ICT state population. mdpi.com |

| Thiophene-Diketopyrrolopyrrole (Thiophene vs. Furan linker) | ~700-800 | Not specified | ~1.3-1.4 | Furan-linked polymers show higher extinction coefficients; thiophene-linked polymers have larger transition dipole moments. nsf.gov |

Self-Assembly of Thiophene-Containing Structures

The ability of thiophene-containing molecules to self-assemble into ordered structures is fundamental to their function in thin-film electronic devices. acs.org The process is governed by a delicate balance of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces from alkyl chains. nih.govacs.org The specific structure of the monomer, such as 3-thiophen-2-yl-prop-2-yn-1-ol, plays a critical role in directing this assembly.

The position of functional groups on the thiophene ring has a profound impact on the packing structure. For example, studies on isomeric monofunctionalized thiophenes have shown that changing an amide linkage from the 2-position to the 3-position can induce a transformation from a head-to-tail to a head-to-head packing arrangement. nih.govacs.org This change is attributed to the different orientation of molecular dipoles. acs.org

For 3-thiophen-2-yl-prop-2-yn-1-ol, several interactions would drive its self-assembly:

π-π Stacking: The aromatic thiophene rings tend to stack on top of each other to maximize orbital overlap, which is crucial for charge transport in organic semiconductors.

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. This can lead to the formation of well-defined hydrogen-bonded networks, significantly influencing the molecular organization. acs.org

Dipole-Dipole Interactions: The inherent dipole moment of the thiophene ring also contributes to the final packing arrangement. acs.org

The interplay of these forces determines the final crystalline or liquid-crystalline morphology of the material, which in turn dictates its electronic properties, such as charge carrier mobility. escholarship.org Controlling these intermolecular interactions is a key challenge and a primary goal in the design of new thiophene-based materials. nih.gov

The table below summarizes the key intermolecular forces and their influence on the self-assembly of thiophene derivatives.

| Driving Force | Description | Effect on Assembly | Relevance to 3-Thiophen-2-yl-prop-2-yn-1-ol |

|---|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Promotes columnar stacking, essential for charge transport pathways. nih.gov | The thiophene ring will drive stacking arrangements. |

| Hydrogen Bonding | Strong electrostatic interaction between a hydrogen atom and a highly electronegative atom (like oxygen). | Creates directional, strong linkages, often dominating over other forces to define the supramolecular architecture. acs.org | The terminal -OH group is a key director of assembly via hydrogen bonds. |

| Dipole-Dipole Interactions | Forces arising from the electrostatic interactions between molecules with permanent dipoles. | Influences the relative orientation of molecules, such as head-to-tail vs. head-to-head packing. acs.org | The dipole of the thiophene ring will influence packing symmetry. |

| van der Waals Forces | Weak forces resulting from temporary fluctuations in electron density (e.g., between alkyl chains). | Important for close-packing of non-polar parts of the molecules, such as side chains. escholarship.org | Less dominant, but contributes to overall packing density. |

Future Research Directions and Potential Innovations for 3 Thiophen 2 Yl Prop 2 Yn 1 Ol

Expanding the Scope of Reactivity and Synthetic Utility

The inherent reactivity of the alkyne and hydroxyl functional groups in 3-thiophen-2-yl-prop-2-yn-1-ol offers substantial opportunities for developing novel synthetic transformations. To date, its utility has been demonstrated in the synthesis of complex heterocyclic systems. For instance, it serves as a key precursor in the formation of fused metallaaromatics, such as ruthenabenzothiophenes and osmabenzothiophenes, through intramolecular C-H activation. xmu.edu.cnxmu.edu.cn These reactions highlight the potential of the thiophene (B33073) ring to participate in innovative cyclization cascades.

Future research could focus on exploring a wider range of catalytic systems to unlock new reaction pathways. This includes investigating its participation in multicomponent reactions, which are highly efficient for building molecular complexity in a single step. The development of enantioselective reactions, such as asymmetric additions to the alkyne or stereoselective transformations of the alcohol, would be highly valuable for accessing chiral molecules with potential applications in medicinal chemistry and materials science. Further derivatization of the thiophene ring, in conjunction with reactions at the propargylic position, could lead to a diverse library of novel compounds with unique properties. For example, the synthesis of various substituted thiazoles has been achieved from a derivative, (E)-1,5-diphenyl-3-(thiophen-2-yl)pent-1-en-4-yn-3-ol, showcasing the versatility of the thiophene-alkyne scaffold. acs.org

| Reaction Type | Reagents/Catalyst | Product Type | Potential Application |

| Intramolecular C-H Activation | RuCl2(PPh3)3, OsCl2(PPh3)3 | Fused Metallaaromatics | Advanced Materials, Catalysis |

| Cyclization | Thiobenzamide | Substituted Thiazoles | Medicinal Chemistry |

| Suzuki-Miyaura/Diels-Alder | Pd(PPh3)2Cl2, CuI | Polycyclic Aromatic Systems | Organic Electronics |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | 3-Thiophen-2-yl-propynal | Synthetic Intermediate |

Development of Sustainable and Eco-Friendly Synthetic Methodologies

While traditional methods for synthesizing 3-thiophen-2-yl-prop-2-yn-1-ol, such as the palladium-catalyzed reaction of 2-iodothiophene (B115884) with propargyl alcohol, are effective, they often rely on harsh conditions and environmentally challenging reagents. The future of chemical synthesis is increasingly focused on green chemistry principles, and there is significant scope to develop more sustainable routes to this compound.

Promising areas for research include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of thiophene oligomers and other heterocyclic scaffolds, often in greener solvents like water and ethanol. rsc.orgresearchgate.netrsc.org Applying microwave irradiation to the synthesis of 3-thiophen-2-yl-prop-2-yn-1-ol could lead to shorter reaction times, reduced energy consumption, and higher yields.

Solvent-Free and Catalyst-Free Reactions: The development of solvent-free propargylation reactions, for instance using Mg metal as a mediator, presents a greener alternative by eliminating volatile organic compounds. researchgate.netscispace.com Exploring such conditions for the synthesis of 3-thiophen-2-yl-prop-2-yn-1-ol is a key research direction.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. nih.govmdpi.comresearchgate.netbeilstein-journals.org Developing a flow synthesis for 3-thiophen-2-yl-prop-2-yn-1-ol could enable more efficient and safer large-scale production.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. mdpi.comrug.nl Research into biocatalytic methods for the synthesis of propargyl alcohols is an emerging field that could be applied to produce enantiomerically pure 3-thiophen-2-yl-prop-2-yn-1-ol under mild conditions.

| Green Chemistry Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, use of greener solvents. |

| Solvent-Free Synthesis | Elimination of volatile organic compounds, simplified workup. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Integration into Advanced Functional Systems

The electronic properties of the thiophene ring combined with the rigid alkyne linker make 3-thiophen-2-yl-prop-2-yn-1-ol an attractive building block for advanced functional materials. The potential applications span from organic electronics to medicinal chemistry.

Future research should explore its incorporation into:

Conjugated Polymers: The polymerization of thiophene-containing monomers is a well-established route to conductive polymers. The alkyne functionality in 3-thiophen-2-yl-prop-2-yn-1-ol provides a site for polymerization, potentially leading to novel materials with interesting optoelectronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Materials: The compound can be used to synthesize larger, well-defined architectures such as macrocycles and dendrimers. nih.gov These structures can exhibit unique host-guest chemistry, and their properties can be tuned by modifying the thiophene or propargyl units.

Medicinal Chemistry Scaffolds: Thiophene is a recognized pharmacophore present in numerous FDA-approved drugs. nih.gov The 3-thiophen-2-yl-prop-2-yn-1-ol scaffold could be a valuable starting point for the design and synthesis of new bioactive molecules. Its derivatives have been investigated for a range of biological activities, and further exploration could lead to the discovery of novel therapeutic agents. acs.org

Theoretical Prediction of Novel Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules, thus guiding experimental research. nih.govrsc.org For 3-thiophen-2-yl-prop-2-yn-1-ol, theoretical studies can provide valuable insights into several areas.

Future theoretical investigations could focus on:

Reaction Mechanisms: DFT calculations can be employed to elucidate the mechanisms of known reactions involving 3-thiophen-2-yl-prop-2-yn-1-ol, such as the formation of metallaaromatics, and to predict the feasibility of new, unexplored reaction pathways. rsc.orgresearchgate.net This can help in optimizing reaction conditions and identifying promising new synthetic targets.

Electronic Properties: The electronic structure of 3-thiophen-2-yl-prop-2-yn-1-ol and its potential derivatives can be modeled to predict their suitability for applications in organic electronics. nih.govresearchgate.net Calculations of HOMO-LUMO gaps, charge transport properties, and excitation energies can guide the design of new materials with tailored optoelectronic characteristics. researchgate.net

Conformational Analysis: Understanding the preferred conformations of molecules derived from 3-thiophen-2-yl-prop-2-yn-1-ol is crucial for designing molecules with specific biological activities or material properties. researchgate.net

Structure-Activity Relationships: In the context of medicinal chemistry, computational docking studies can predict the binding affinity of derivatives for specific biological targets, thereby accelerating the drug discovery process. nih.govscielo.org.mx

By combining these theoretical approaches with experimental work, the full potential of 3-thiophen-2-yl-prop-2-yn-1-ol as a versatile chemical building block can be realized.

Q & A

Q. What are the recommended synthetic routes for 3-thiophen-2-yl-prop-2-yn-1-ol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between propargyl alcohol derivatives and functionalized thiophene rings. For example, Sonogashira coupling or thiopheneboronic acid cross-coupling can introduce the propargyl group. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts like halogenated thiophene derivatives .

- Purity optimization through recrystallization in ethanol/water mixtures, leveraging differential solubility of the target compound vs. impurities .

Safety Note : Propargyl alcohol derivatives require handling under inert atmospheres due to their flammability and reactivity .

Q. What spectroscopic techniques are most effective for characterizing 3-thiophen-2-yl-prop-2-yn-1-ol?

- Methodological Answer :

- ¹H/¹³C NMR : Key features include:

- A triplet for the propargyl -OH proton (~δ 2.1 ppm, exchangeable with D₂O).

- Thiophene ring protons as a multiplet (δ 6.8–7.5 ppm) .

- FT-IR : Sharp peaks at ~3300 cm⁻¹ (O-H stretch) and 2100 cm⁻¹ (C≡C stretch) confirm the propargyl alcohol moiety .

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 138 (C₇H₆OS) and fragment ions at m/z 85 (thiophene ring + C≡CH) .

Q. How should researchers handle stability challenges during storage of 3-thiophen-2-yl-prop-2-yn-1-ol?

- Methodological Answer :

- Store under nitrogen at –20°C to prevent oxidation of the thiophene ring or propargyl alcohol group.

- Monitor degradation via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3). Common degradation products include sulfoxides (via air oxidation) and dimerization byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the propargyl alcohol moiety in 3-thiophen-2-yl-prop-2-yn-1-ol?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to study electron density distribution. The propargyl group’s LUMO (-1.8 eV) indicates nucleophilic attack susceptibility .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior and reaction kinetics .

Q. What strategies resolve contradictions in reported reaction yields during catalytic synthesis?

- Methodological Answer :

- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables (catalyst loading, solvent polarity, temperature). For Pd-catalyzed reactions, yields improve at 60°C with 5 mol% Pd .

- Controlled Atmosphere : Ensure rigorous degassing to avoid catalyst poisoning by oxygen, which reduces yields by ~30% in non-degassed systems .

Q. How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during functionalization?

- Methodological Answer :

- Oxidation Control : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to selectively target thiophene sulfoxidation without over-oxidizing the propargyl group .

- Protecting Groups : Temporarily protect the propargyl -OH with TMSCl to block undesired nucleophilic substitution during thiophene ring halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.